4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, an ethoxyphenyl group, a morpholinylpropyl chain, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the benzofuran moiety, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride. The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride. The morpholinylpropyl chain is often added through a nucleophilic substitution reaction involving morpholine and a suitable alkyl halide. Finally, the pyrrolone core is constructed through a condensation reaction between the benzofuran derivative and the ethoxyphenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. Solvent selection, temperature control, and purification methods are also critical factors in industrial synthesis to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets in proteins, while the ethoxyphenyl group can form hydrogen bonds with amino acid residues. The morpholinylpropyl chain may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzofuran-2-ylcarbonyl)-N’-[3-chloro-4-(4-morpholinyl)phenyl]thiourea
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Uniqueness
4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzofuran moiety, ethoxyphenyl group, and morpholinylpropyl chain in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H30N2O6 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3-ethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H30N2O6/c1-2-35-21-9-5-8-20(17-21)25-24(26(31)23-18-19-7-3-4-10-22(19)36-23)27(32)28(33)30(25)12-6-11-29-13-15-34-16-14-29/h3-5,7-10,17-18,25,32H,2,6,11-16H2,1H3 |
InChI Key |
OCIZLFYEUPZALT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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